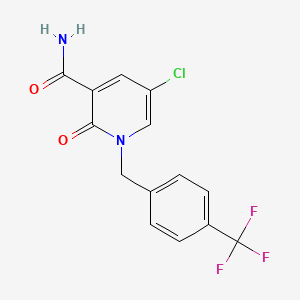

5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

CAS No.: 242797-20-2

Cat. No.: VC7877287

Molecular Formula: C14H10ClF3N2O2

Molecular Weight: 330.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 242797-20-2 |

|---|---|

| Molecular Formula | C14H10ClF3N2O2 |

| Molecular Weight | 330.69 g/mol |

| IUPAC Name | 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H10ClF3N2O2/c15-10-5-11(12(19)21)13(22)20(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H2,19,21) |

| Standard InChI Key | RYKPZJFYCXZPBI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. Key structural elements include:

-

A pyridine ring substituted at position 5 with chlorine and at position 2 with an oxo group.

-

A benzyl group at position 1, bearing a trifluoromethyl (-CF) substituent on the para-position of the aromatic ring.

-

A carboxamide group at position 3, contributing to hydrogen-bonding potential .

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in drug design.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves:

-

Pyridine Ring Formation: Condensation of a β-keto ester with ammonium acetate to generate the dihydropyridinone core.

-

Benzylation: Alkylation with 4-(trifluoromethyl)benzyl bromide under basic conditions.

-

Carboxamide Introduction: Coupling of the carboxylic acid intermediate with an amine using carbodiimide reagents.

Example Reaction Scheme:

Analytical Characterization

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) typically shows ≥95% purity, with retention times around 8–10 minutes using a C18 column and acetonitrile/water mobile phase .

-

Melting Point: Related derivatives (e.g., CAS 338977-66-5) exhibit melting points of 197–199°C, suggesting similar thermal stability .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 330.69 g/mol | |

| Boiling Point | (predicted) | |

| Density | (predicted) | |

| pKa | (predicted) | |

| LogP (Partition Coefficient) | 3.2 (estimated) |

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume